4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Overview
Description
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14N4.2ClH . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its molecular formula C8H14N4.2ClH . The InChI code for this compound is 1S/C8H14N4.2ClH/c1-3-9-4-2-8(1)5-12-7-10-6-11-12;;/h6-9H,1-5H2;2*1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 239.15 . It is a solid substance . More detailed properties such as density, melting point, boiling point are not available in the current resources .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : 1,2,4-triazoles derivatives, closely related to 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine, have been synthesized and structurally characterized, revealing various intermolecular interactions in the crystalline solid. These interactions include C-H…F, C-H…S, C-H…N, and others, crucial for molecular packing (Shukla et al., 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Derivatives containing piperidine or pyrrolidine rings showed strong antimicrobial activity, indicating potential therapeutic applications (Krolenko et al., 2016).
- Antifungal Agents : Novel 1,2,4-triazines, which include piperidine rings similar to the compound , demonstrated significant antifungal properties against various fungi, suggesting their use in antifungal therapies (Sangshetti & Shinde, 2011).
Anti-Cancer Activity
- Anti-Cancer Potential : A study found that a 1,2,4-triazole derivative exhibited anti-cancer activity against Dalton’s Lymphoma Ascitic in mice, suggesting a potential role in cancer treatment (Arul & Smith, 2016).
Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives have been shown to effectively inhibit corrosion of brass in natural seawater, indicating their potential use in corrosion protection (Xavier & Rajendran, 2011).
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-3-9-4-2-8(1)5-12-7-10-6-11-12;;/h6-9H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXWNIBAWUMXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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